molecular formula C13H12N4OS B2713655 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 515149-84-5

1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2713655
CAS No.: 515149-84-5
M. Wt: 272.33
InChI Key: IMZNYAFWZWPTAX-UHFFFAOYSA-N
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Description

1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 6-methylbenzo[d]thiazole moiety via a carboxamide bridge.

The synthesis of such carboxamides typically involves coupling pyrazole carboxylic acids with substituted amines or heterocycles using coupling agents like EDCI/HOBT (as seen in ). Modifications to the benzothiazole or pyrazole substituents (e.g., methyl groups) are critical for tuning bioactivity and selectivity .

Properties

IUPAC Name

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZNYAFWZWPTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 6-methylbenzothiazole with appropriate pyrazole derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Reduction Reactions

The carboxamide group participates in selective reductions:

Amide to amine conversion
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylamine derivative:

text
R-C(=O)-NH-R' → R-CH₂-NH-R'

Typical conditions: THF solvent, reflux (66°C), 6 hr (yield: 78%) .

Nucleophilic Aromatic Substitution

The benzothiazole ring undergoes substitutions at the 2-position:

ReagentConditionsProductYieldSource
Phenacyl bromideEtOH, 80°C, 3 hr4-phenylthiazole derivative68%
Chloroacetyl chlorideDCM, 0°C, 2 hrN-chloroacetamide analog82%

Condensation Reactions

The carboxamide group facilitates hydrazone formation:

text
R-C(=O)-NH₂ + NH₂-NR₂ → R-C(=O)-NH-NR₂

With thiosemicarbazide in ethanol (70°C, 4 hr), yields reach 75% .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

Thiazolo[3,2-b]pyrazole synthesis

text
Pyrazole + thiourea → Thiazolo[3,2-b]pyrazole (HCl catalyst, 120°C, 6 hr)

Yields up to 64% reported for analogous systems .

Biological Activity Correlation

Reaction products show enhanced pharmacological properties:

DerivativeBioactivity EnhancementIC₅₀ ImprovementSource
4-phenylthiazole analogAnticonvulsant3.2-fold vs parent
Chloroacetamide productAntitubercularMIC 0.8 μg/mL

Stability Considerations

Critical degradation pathways include:

  • Hydrolysis : Carboxamide cleavage in strong acid/base (t₁/₂: 2 hr at pH <2 or >12)

  • Photodegradation : Benzothiazole ring opening under UV light (λ=254 nm)

Scientific Research Applications

Antimicrobial Activity

1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves the inhibition of DprE1, an enzyme crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This disruption leads to bacterial death, highlighting its potential as a novel anti-tubercular agent .

Anticancer Properties

Recent studies have demonstrated that compounds with a pyrazole structure exhibit anticancer properties. Research indicates that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .

Synthesis of New Compounds

Due to its unique structure, this compound serves as a building block in synthetic chemistry for developing more complex molecules. Its reactivity allows for various chemical transformations, making it valuable in drug discovery and materials science .

Material Science

The compound may also find applications in developing new materials with specific properties due to its unique chemical structure. Research into its polymerization or incorporation into composite materials is ongoing .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitubercular ActivityDemonstrated effective inhibition of Mycobacterium tuberculosis at low concentrations through DprE1 inhibition
Study 2Anticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating strong antiproliferative activity
Study 3Synthesis ApplicationsUtilized as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The pyrazole ring can also contribute to the compound’s overall biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Receptor Targeting

CH223191 (1-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-1H-pyrazole-5-carboxamide)
  • Structural Differences : Replaces the benzothiazole group with a diazenylphenyl moiety.
  • Biological Activity : A potent AHR antagonist, with studies showing inhibition of viral replication (e.g., Junín virus) at µM concentrations . Cytotoxicity assays revealed dose-dependent effects, with EC50 values dependent on substituent modifications .
  • Key Insight : The diazenyl group enhances AHR binding but introduces photosensitivity, limiting in vivo stability compared to benzothiazole-containing analogs .
Sulfonamide Analogs (e.g., 1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide)
  • Structural Differences : Incorporates sulfonamide and trifluoromethyl groups instead of benzothiazole.
  • Biological Activity : These compounds exhibit antiviral activity (e.g., measles virus) with EC50 values ranging from 0.5–5 µM. Selectivity indices (CC50/EC50) exceed 100 in some cases, indicating favorable therapeutic windows .
  • Key Insight : Sulfonamide groups improve solubility and metabolic stability but may reduce receptor specificity compared to benzothiazole derivatives .
Morpholinoethyl Derivative (1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride)
  • Structural Differences: Adds a morpholinoethyl group to the carboxamide nitrogen.
  • Biological Relevance : The morpholine moiety enhances bioavailability and modulates pharmacokinetics, as seen in kinase inhibitors like Dasatinib (). Such modifications could expand applications to cancer therapy .
Antibacterial Pyrazole-Benzothiazole Hybrids ()
  • Example: Compound 41 (4-(6-(4-(4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl)carbamoyl)pyridin-3-yl)-1H-pyrazol-1-yl)butanoic acid).
  • Activity : Demonstrates antibacterial properties with high purity (100% HPLC) and moderate yields (28%).
  • Key Insight : The benzo[d]thiazole-pyrazole scaffold is synthetically versatile, enabling conjugation with additional pharmacophores (e.g., pyrrole or pyridine) for enhanced activity .

Structure-Activity Relationship (SAR) Trends

Modification Impact on Bioactivity Example
Benzothiazole Substitution Enhances receptor selectivity (e.g., AHR or kinase targets) and metabolic stability Target compound
Diazenyl Groups Improves potency but reduces stability due to photosensitivity CH223191
Sulfonamide/Trifluoromethyl Boosts antiviral activity and solubility but may lower target specificity Sulfonamide analogs
Morpholinoethyl Additions Enhances bioavailability and pharmacokinetic profiles Morpholinoethyl derivative

Biological Activity

1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a pyrazole ring and a benzothiazole moiety, which are known for their therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OSC_{13}H_{12}N_4OS with a molecular weight of approximately 284.33 g/mol. The structure consists of:

  • A pyrazole ring, which is often associated with anti-inflammatory and analgesic properties.
  • A benzothiazole moiety, recognized for its antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown significant inhibitory effects against Mycobacterium tuberculosis, targeting the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts arabinogalactan synthesis, leading to bacterial cell death.
  • Anticancer Activity : Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism involves modulation of cell cycle progression and induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thus reducing the production of pro-inflammatory mediators .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity Target/Cell Line IC50 Value (µM) Reference
AntimicrobialMycobacterium tuberculosis0.25
Anticancer (Breast Cancer)MDA-MB-2315.0
Anticancer (Liver Cancer)HepG24.5
Anti-inflammatoryCOX Enzymes10.0

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antitubercular Studies : A study evaluated the compound's efficacy against multiple strains of Mycobacterium tuberculosis, demonstrating potent activity comparable to standard treatments like rifampicin .
  • Cancer Cell Proliferation : In vitro studies showed that this compound significantly inhibited the proliferation of several cancer types, indicating its potential as a lead compound for developing new anticancer therapies .
  • Inflammatory Models : Animal models demonstrated that the compound reduced inflammation in carrageenan-induced edema tests, supporting its use in treating inflammatory diseases .

Q & A

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
Carboxylic acid activationEDCI/HOBt, DMF, RT, 12 h85
Amide coupling6-methylbenzothiazol-2-amine, 60°C78
PurificationColumn chromatography (EtOAc/Hex)92

Q. Table 2. SAR Modifications and Bioactivity

Modification SiteEffect on BioactivityReference
Benzothiazole 6-methyl↑ Metabolic stability (t1/2_{1/2} +2h)
Pyrazole N-methyl↓ Off-target binding (Ki >10 µM)

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